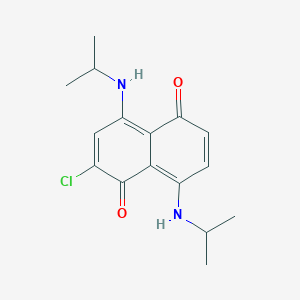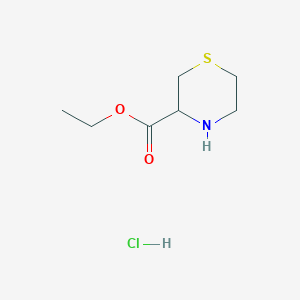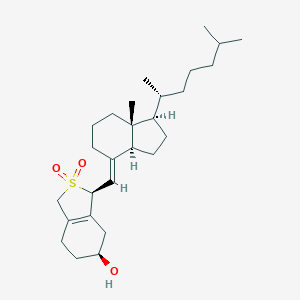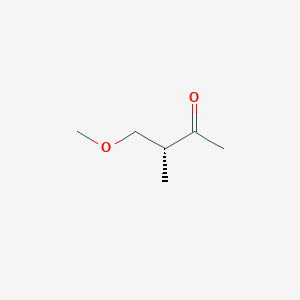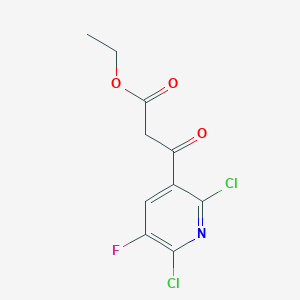
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a chemical compound that serves as a crucial intermediate in the synthesis of quinolone antibacterial agents. This compound is derived from 2,6-dichloro-5-fluoro-nicotinic acid, which undergoes a series of chemical transformations to yield the desired product with potential applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate involves treating 2,6-dichloro-5-fluoro-nicotinic acid with sulphurous oxychloride to produce 2,6-dichloro-5-fluoronicotinoyl chloride. This intermediate is then reacted with a carbanion, followed by treatment with p-Toluenesulfonic acid to obtain the target compound. The synthesis process has been optimized using cost-effective materials and selecting the best reagent to produce high-quality crystals of the compound .
Molecular Structure Analysis
While the specific molecular structure analysis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is not detailed in the provided papers, related compounds have been studied using analytical techniques such as X-ray diffraction, IR, MS, and NMR spectroscopy. These techniques confirm the structures of similar compounds and provide insight into their molecular conformations in both crystalline states and in solution .
Chemical Reactions Analysis
The compound is an intermediate in the synthesis of various antibacterial agents. It is likely to undergo further chemical reactions, such as nucleophilic addition or cyclocondensation, to form more complex structures with biological activity. For instance, similar compounds have been synthesized through reactions with N-arylhydrazonoyl chlorides and amines, indicating the reactive nature of the carbonyl and ester groups present in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate are not explicitly mentioned in the provided papers. However, related compounds exhibit properties such as solid-state fluorescence and the existence of different isomeric forms in solution and in the crystalline state. These properties are significant for understanding the behavior of the compound under various conditions and can influence its reactivity and applications in drug development .
Wissenschaftliche Forschungsanwendungen
Synthesis in Quinolone Antibacterial Agents
This compound is a key component in synthesizing Quinolone antibacterial agents. An improved process involved treating 2,6-dichloro-5-fluoro-nicotine acid with Sulphurous oxychloride to obtain a crucial intermediate. This was then reacted to form a carbanion, eventually yielding the desired product with better crystal quality (Zhu Qiu-feng, 2005).
Bioanalytical Method Development
A quantitative bioanalytical method using RP-HPLC for measuring this molecule was developed. This method, adhering to USFDA guidelines, demonstrated its stability and effective quantification in human plasma, indicating its potential in pharmacological research (Nemani et al., 2018).
Polymorphism Characterization
Two polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques. This research contributes to the understanding of polymorphism in pharmaceutical compounds (Vogt et al., 2013).
Enantioselective Reduction by Fungus
The compound was involved in a study where its derivatives were reduced enantioselectively to alcohols by the fungus Rhizopus arrhizus. This highlights its potential in biocatalysis and asymmetric synthesis (Salvi & Chattopadhyay, 2006).
Synthesis using Blaise Reaction
The Blaise reaction was used for an efficient synthesis of a derivative of this compound, showcasing a single-step process viable for large-scale operations. This reflects its importance in industrial chemical processes (Lee et al., 2007).
Eigenschaften
CAS-Nummer |
96568-04-6 |
|---|---|
Produktname |
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
Molekularformel |
C10H8Cl2FNO3 |
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 |
InChI-Schlüssel |
IEUHWNLWVMLHHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Piktogramme |
Irritant |
Synonyme |
Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

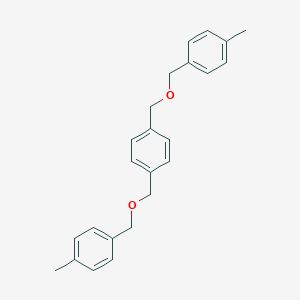

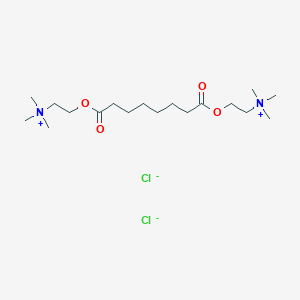
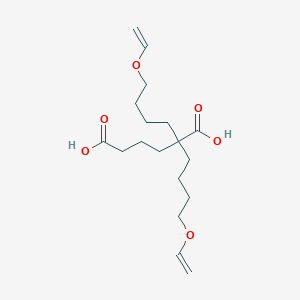
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)



